molecular formula C20H25NO3 B4111120 N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide

Cat. No. B4111120
M. Wt: 327.4 g/mol
InChI Key: FBRUDECCMFFTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide, also known as BPP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPP-3 is a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various physiological processes, including inflammation, pain, and cancer.

Mechanism of Action

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide is a selective antagonist of the GPR55 receptor, which is involved in various physiological processes, including inflammation, pain, and cancer. By binding to the GPR55 receptor, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide blocks its activation by endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. First, it is a selective antagonist of the GPR55 receptor, which allows for the study of the specific effects of GPR55 signaling. Second, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound for use in lab experiments. However, N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide also has limitations for lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide. First, further studies are needed to investigate the potential therapeutic applications of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide in the treatment of cancer, pain, and inflammation. Second, more research is needed to understand the mechanism of action of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide and its effects on downstream signaling pathways. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide in vivo. Finally, the development of more potent and selective GPR55 antagonists could lead to the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been used in various scientific research applications due to its selective antagonism of the GPR55 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and cancer. N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide has been shown to have potential therapeutic applications in the treatment of cancer, pain, and inflammation.

properties

IUPAC Name

N-(4-butylphenyl)-3-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-4-5-16-6-8-17(9-7-16)21-20(22)14-15-24-19-12-10-18(23-2)11-13-19/h6-13H,3-5,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRUDECCMFFTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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